Product packaging for Benzo(ghi)perylene, 7-nitro-(Cat. No.:CAS No. 81316-88-3)

Benzo(ghi)perylene, 7-nitro-

Cat. No.: B14418937
CAS No.: 81316-88-3
M. Wt: 321.3 g/mol
InChI Key: QCFGYKUPIIYMMJ-UHFFFAOYSA-N
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Description

Contextualization within Environmental Organic Chemistry

Nitro-polycyclic aromatic hydrocarbons (NPAHs) are a class of organic compounds that have garnered significant attention within environmental organic chemistry. These compounds are derivatives of polycyclic aromatic hydrocarbons (PAHs), featuring at least one nitro functional group attached to their aromatic ring structure. researchgate.net NPAHs are formed through two primary pathways: direct emission from incomplete combustion processes and the atmospheric transformation of parent PAHs. researchgate.netaaqr.org

The introduction of a nitro group to a PAH molecule can alter its chemical and physical properties, including enhancing its solubility. researchgate.net This modification has significant implications for the environmental fate and transport of these compounds.

Significance in Atmospheric and Environmental Research

NPAHs are a subject of considerable interest in atmospheric and environmental research due to their widespread presence and potential environmental impact. They are found in the atmosphere, often attached to particulate matter, and can be transported over long distances. researchgate.netuio.no Sources of NPAHs are varied and include emissions from diesel and gasoline engines, residential heating, and industrial processes. nih.govnih.gove3s-conferences.org

The study of NPAHs is crucial for understanding atmospheric chemistry and the transformation of pollutants. For instance, the formation of some NPAHs can be indicative of specific atmospheric reaction pathways involving parent PAHs and atmospheric oxidants like hydroxyl (OH) and nitrate (B79036) (NO3) radicals. nih.govacs.org

Overview of Benzo(ghi)perylene Structural Class

Benzo(ghi)perylene is a high molecular weight PAH consisting of six fused benzene (B151609) rings. nih.gov It is a known marker for gasoline combustion and is one of the most abundant PAHs found in some urban atmospheres. nih.govnih.gov Like other PAHs, benzo(ghi)perylene is released into the environment from various combustion sources, including incinerator emissions, industrial wastewater, and vehicle exhaust. nih.gov

The nitrated derivative, 7-nitrobenzo(ghi)perylene, is of particular interest in research. Its formation can occur through heterogeneous reactions of benzo(ghi)perylene with nitrogen dioxide (NO2) or nitrate radicals (NO3)/dinitrogen pentoxide (N2O5). nih.gov The study of specific isomers like 7-nitrobenzo(ghi)perylene helps in understanding the detailed mechanisms of atmospheric nitration of high molecular weight PAHs.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C22H11NO2 nih.gov
Parent Compound Benzo(ghi)perylene nih.gov
Functional Group Nitro (-NO2) researchgate.net

Research Findings on Benzo(ghi)perylene and its Nitro-Derivatives

Research AreaFindingSource
Formation 7-nitrobenzo(ghi)perylene can be formed from the heterogeneous reaction of benzo(ghi)perylene with NO3/N2O5. nih.gov
Atmospheric Abundance Benzo(ghi)perylene is a significant PAH in urban atmospheres, often used as a marker for gasoline combustion. nih.gov
Environmental Fate The addition of a nitro group can increase the solubility of the parent PAH, potentially affecting its transport in the environment. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H11NO2 B14418937 Benzo(ghi)perylene, 7-nitro- CAS No. 81316-88-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81316-88-3

Molecular Formula

C22H11NO2

Molecular Weight

321.3 g/mol

IUPAC Name

15-nitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene

InChI

InChI=1S/C22H11NO2/c24-23(25)17-11-10-15-9-8-14-7-6-13-5-4-12-2-1-3-16-18(12)19(13)20(14)21(15)22(16)17/h1-11H

InChI Key

QCFGYKUPIIYMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C=CC5=C4C6=C(C=CC(=C36)C=C2)C=C5)[N+](=O)[O-]

Origin of Product

United States

Formation Pathways of 7 Nitrobenzo Ghi Perylene

Synthetic Routes and Mechanistic Investigations

The laboratory synthesis of 7-Nitrobenzo[ghi]perylene and its derivatives often employs strategic chemical reactions to construct the complex polycyclic aromatic framework.

The Diels-Alder reaction, a powerful tool in organic synthesis, is a key strategy for expanding the core of polycyclic aromatic hydrocarbons (PAHs) like perylene (B46583). mdpi.comnih.gov This type of annulative π-extension (APEX) provides an efficient method for building larger, more complex aromatic systems. mdpi.comnih.gov The reaction involves the cycloaddition of a dienophile to the bay region of perylene or its derivatives. mdpi.comnih.gov This approach has been successfully used to create a variety of functionalized PAHs and nanographenes. mdpi.comnih.gov

A specific application of the Diels-Alder reaction for synthesizing a derivative of 7-Nitrobenzo[ghi]perylene involves the cycloaddition of diethyl maleate (B1232345) to the bay region of 1-nitroperylene (B1595365). mdpi.comrylene-wang.com This reaction leads to the formation of diethyl 7-nitrobenzo[ghi]perylene-1,2-dicarboxylate. mdpi.comrylene-wang.comresearchgate.net The introduction of the two carboxylate groups in this process significantly enhances the solubility of the final product. mdpi.comresearchgate.net

The success and efficiency of these synthetic routes are highly dependent on the specific reagents and reaction conditions employed. For instance, in the synthesis of diethyl 7-nitrobenzo[ghi]perylene-1,2-dicarboxylate from 1-nitroperylene and diethyl maleate, the reaction is heated to 180°C. rylene-wang.com Following an initial heating period, a dehydrogenation agent, p-chloranil, is introduced, and the mixture is heated for an extended period to yield the final product. rylene-wang.comresearchgate.net In one documented procedure, this method resulted in a 51% yield. rylene-wang.com The choice of dienophile and the use of a dehydrogenating agent like p-chloranil are critical for driving the reaction towards the desired aromatized product. mdpi.comresearchgate.net

Table 1: Synthesis of Diethyl 7-nitrobenzo[ghi]perylene-1,2-dicarboxylate

Reactants Reagents/Conditions Product Yield Reference

Cycloaddition to Nitroperylene Bay Region

Environmental Formation Mechanisms

Beyond the laboratory, 7-Nitrobenzo[ghi]perylene can be formed in the environment through atmospheric reactions involving its parent PAH, benzo[ghi]perylene (B138134).

In the atmosphere, gas-phase PAHs can undergo transformation reactions initiated by photochemically generated oxidants. nih.gov The reaction with the hydroxyl radical (OH•) is a primary degradation pathway for many gas-phase PAHs. rsc.orgbham.ac.uk These reactions can lead to the formation of nitro-PAHs in the presence of nitrogen oxides (NOx). nih.govrsc.org

The formation of nitro-PAHs from the gas-phase reaction of PAHs with OH radicals begins with the addition of the OH radical to the aromatic ring, forming an OH-PAH adduct. rsc.orgnih.govoregonstate.edu This adduct can then react with nitrogen dioxide (NO2), followed by the elimination of water, to produce a nitro-PAH. rsc.orgnih.govoregonstate.edu

Theoretical studies have been conducted to predict the most likely isomers of nitro-benzo[ghi]perylene formed through this mechanism. By calculating the thermodynamic stability of the various possible OH-benzo[ghi]perylene adducts, researchers can predict the preferred sites of reaction. nih.gov For benzo[ghi]perylene, theoretical calculations predict that the formation of 5-, 7-, and 4-nitrobenzo[ghi]perylene are the most favorable products from OH-radical initiated reactions. nih.gov These predictions are based on the Gibbs free energy (ΔG) values of the intermediate adducts. nih.gov

Table 2: Predicted Abundance of Mono-NO2-BghiP Isomers from OH Radical-Initiated Reactions

Isomer Predicted Abundance Rank Reference
5-Nitrobenzo[ghi]perylene 1 nih.gov
7-Nitrobenzo[ghi]perylene 2 nih.gov
OH-Radical Initiated Reactions and Adduct Stability

Heterogeneous Reactions on Particulate Matter

Heterogeneous reactions, which occur on the surface of particulate matter, are another crucial formation route for 7-nitrobenzo[ghi]perylene. These reactions involve the interaction of gas-phase pollutants with PAHs adsorbed onto airborne particles.

Reactions with NO2

While nitrogen dioxide (NO2) is an effective nitrating agent for some PAHs, its reaction with benzo[ghi]perylene is less efficient. nih.gov Laboratory studies have shown that the exposure of BghiP to NO2 results in minimal nitration. nih.gov However, some research has identified 5-nitrobenzo[ghi]perylene as a dominant product when BghiP adsorbed on silica (B1680970) gel particles reacts with NO2. nih.gov

Reactions with NO3/N2O5

In contrast to NO2, the combination of nitrate (B79036) radicals (NO3) and dinitrogen pentoxide (N2O5) is a much more effective oxidizing agent for the transformation of PAHs into nitro-PAHs on particulate matter. nih.govescholarship.org Laboratory chamber studies have demonstrated that the reaction of benzo[ghi]perylene-d12 (B138407) (BghiP-d12) with NO3/N2O5 leads to the formation of three distinct mono-nitro isomers. nih.gov These experimental findings align with theoretical predictions that identify 5-, 7-, and 4-nitrobenzo[ghi]perylene as the most probable products. nih.govacs.orgnih.gov The exposure of ambient particulate matter from various locations to N2O5/NO3/NO2 has also been shown to result in the formation of several nitro-PAHs. nih.gov

Influence of Combustion Sources

Combustion processes are primary sources of PAHs and their nitrated derivatives in the environment. The formation of 7-nitrobenzo[ghi]perylene is directly and indirectly linked to these sources.

Incomplete Combustion of Fossil Fuels and Biomass

7-Nitrobenzo[ghi]perylene can be directly emitted from the incomplete combustion of fossil fuels and biomass. scispace.comcopernicus.orgcopernicus.orgmdpi.comd-nb.info These high-temperature processes release a complex mixture of pollutants, including a variety of PAHs and nitro-PAHs, into the atmosphere. scispace.comcopernicus.org Vehicle emissions, in particular, have been identified as a significant source of benzo[ghi]perylene. aaqr.org Diagnostic ratios of different PAHs and nitro-PAHs in ambient air samples are often used to identify contributions from sources like vehicle exhaust and coal combustion. scispace.com

Secondary Atmospheric Formation from PAHs

Data Tables

Table 1: Predicted and Observed Nitro-Isomers of Benzo[ghi]perylene from Atmospheric Reactions

Reactant(s)Reaction TypePredicted Major IsomersObserved IsomersReference(s)
NO3/N2O5Heterogeneous5-, 7-, 4-nitrobenzo[ghi]peryleneThree mono-nitro isomers nih.gov, acs.org, nih.gov
NO2Heterogeneous-5-nitrobenzo[ghi]perylene (on silica gel) nih.gov
OH radicalHeterogeneous5-nitrobenzo[ghi]perylene5-nitrobenzo[ghi]perylene nih.gov

Environmental Transport, Distribution, and Transformation of 7 Nitrobenzo Ghi Perylene

Atmospheric Transport and Partitioning

The partitioning of 7-nitrobenzo(ghi)perylene between the vapor and particulate phases in the atmosphere is a critical factor influencing its transport and fate. Like other nitro-polycyclic aromatic hydrocarbons (NPAHs), its distribution is largely governed by its molecular weight and the ambient temperature. aaqr.org

Research indicates that NPAHs with higher molecular weights, such as 7-nitrobenzo(ghi)perylene, are predominantly found in the particulate phase. aaqr.org Specifically, for PAHs and nitro-PAHs with molecular weights greater than 211, the distribution is heavily skewed towards the particulate (0.51%) and soil (99%) phases, with a minimal presence in the gas phase (0.017%). aaqr.org This is consistent with the behavior of its parent compound, benzo(ghi)perylene, which is primarily associated with the particulate phase in atmospheric samples from various environments. gdut.edu.cn Low temperatures favor the partitioning of semi-volatile compounds from the gas phase to the particulate phase, which can make them more persistent in colder environments like the Arctic. copernicus.org

Studies have shown that in various settings, including urban and remote areas, high-molecular-weight PAHs and their derivatives are almost exclusively found bound to particulate matter. gdut.edu.cn For instance, in e-waste dismantling workshops, five- and six-ring PAHs, the category that includes benzo(ghi)perylene, were found to be over 98% in the particulate phase. gdut.edu.cn This strong association with particulate matter is a key characteristic of 7-nitrobenzo(ghi)perylene's atmospheric presence.

The association of 7-nitrobenzo(ghi)perylene with fine particulate matter (PM₂.₅) facilitates its long-range atmospheric transport (LRAT). nih.gov These particles can remain suspended in the atmosphere for extended periods, allowing for transport over vast distances, including trans-continental and trans-oceanic pathways. nih.govscispace.com The presence of NPAHs, including derivatives of benzo(ghi)perylene, in remote locations far from direct emission sources serves as evidence of this long-range transport. nih.govmdpi.com

In the Arctic, for example, the phenomenon of LRAT is particularly significant, with pollutants from lower latitudes being transported to these remote regions. d-nb.infocopernicus.org The presence of PAHs and their derivatives in the Arctic atmosphere, even at low concentrations, underscores the global reach of these contaminants. copernicus.orgd-nb.info The transport to the Arctic is often more pronounced in the winter and spring due to specific atmospheric circulation patterns. d-nb.infocopernicus.org

The chemical stability of 7-nitrobenzo(ghi)perylene once formed and adsorbed onto particles also contributes to its potential for long-range transport. While parent PAHs can undergo degradation reactions in the atmosphere, the resulting NPAHs can be persistent, allowing them to be transported far from their point of formation. acs.org

Meteorological conditions play a significant role in determining the atmospheric concentrations of 7-nitrobenzo(ghi)perylene and other NPAHs. scispace.comd-nb.info Temperature is a key factor, with lower temperatures generally leading to higher concentrations of particle-bound NPAHs. scispace.commdpi.com This is due to the shift in partitioning from the gas phase to the particulate phase at lower temperatures, as well as reduced volatilization from surfaces. copernicus.orgscispace.com

Studies have consistently shown a negative correlation between temperature and the concentrations of PAHs and NPAHs in the atmosphere. scispace.commdpi.com For instance, in Vladivostok, Russia, concentrations of these compounds were significantly higher in winter than in summer. scispace.commdpi.com Similarly, in Kanazawa, Japan, the highest concentrations of PAHs and NPAHs were observed in winter. mdpi.com

Precipitation events can act as a removal mechanism for atmospheric particles and associated pollutants, leading to lower concentrations in the air. d-nb.info Humidity has also been identified as a factor influencing the partitioning and scavenging of these compounds. copernicus.org Furthermore, atmospheric stability, such as temperature inversions common in Arctic regions during winter, can trap pollutants near the surface, leading to elevated concentrations. copernicus.org Wind direction and air mass trajectories are also crucial in determining the transport of these pollutants from source regions to receptor sites. scispace.comcopernicus.org

Long-Range Atmospheric Transport Dynamics

Distribution in Environmental Compartments

7-Nitrobenzo(ghi)perylene has been detected in ambient air in various locations worldwide, often as part of broader studies on NPAHs. scispace.comd-nb.infonih.gov Its presence is typically associated with particulate matter, a consequence of its low volatility. aaqr.orggdut.edu.cn

In a study conducted in Vladivostok, Russia, 7-nitrobenz[a]anthracene, a similar NPAH, was found to have the highest proportion among the analyzed NPAHs in the summer, where it can be emitted from gasoline vehicles and formed through atmospheric reactions. scispace.commdpi.com While specific concentration data for 7-nitrobenzo(ghi)perylene is often limited in published studies, its formation from the atmospheric reactions of benzo(ghi)perylene is recognized. nih.gov For instance, laboratory experiments have shown that benzo(ghi)perylene can be nitrated to form several mono-nitro isomers, including 7-nitrobenzo(ghi)perylene, particularly in the presence of NO₃/N₂O₅. nih.gov

The concentrations of NPAHs, in general, are found to be lower than their parent PAHs. aaqr.org Seasonal variations are commonly observed, with higher concentrations in winter and lower concentrations in summer, a trend driven by meteorological factors and emission sources. scispace.commdpi.com For example, a study in Vladivostok reported average NPAH concentrations of 143 ± 81.5 pg/m³ in winter and 8.92 ± 3.97 pg/m³ in summer. mdpi.commdpi.com

Atmospheric Concentrations of Related NPAHs in Vladivostok, Russia

CompoundSeasonConcentration (pg/m³)Source
ΣNPAHsWinter143 ± 81.5 mdpi.commdpi.com
ΣNPAHsSummer8.92 ± 3.97 mdpi.commdpi.com
7-Nitrobenz[a]anthraceneSummer48% of total NPAHs scispace.commdpi.com

Soil is considered a primary sink for high-molecular-weight PAHs and their derivatives due to their strong adsorption to organic matter. tpsgc-pwgsc.gc.camdpi.com The very low solubility and volatility of compounds like benzo(ghi)perylene mean that once deposited in soil, they are highly persistent. tpsgc-pwgsc.gc.ca This persistence allows for their accumulation over time.

Studies of contaminated soils have shown that polar polycyclic aromatic compounds (PACs), including NPAHs, can constitute a significant fraction of the total contamination. soilver.eu While often not included in routine monitoring, their presence is a concern at sites such as former gasworks and wood preservation facilities. soilver.eu

In a study of grassland soils in Central Europe, various NPAHs were detected, indicating that atmospheric deposition is a key pathway for their entry into the terrestrial environment. nih.gov Although 7-nitrobenzo(ghi)perylene was not among the most abundant NPAHs in that particular study, the presence of other nitrated compounds like 1-nitropyrene (B107360) and 6-nitrobenzo(a)pyrene highlights the general process of NPAH deposition and accumulation in soils. nih.gov The concentrations of total NPAHs in these background and semi-urban soils ranged from 0.31 to 0.54 ng g⁻¹. nih.gov

The strong binding of these compounds to soil particles limits their mobility and bioavailability, but also contributes to their long-term persistence in the environment. tpsgc-pwgsc.gc.ca

Concentrations of Total NPAHs in Central European Grassland Soils

Site TypeLocationΣ₁₈NPAHs Concentration (ng g⁻¹)Source
Regional BackgroundKošetice, Czech Republic0.31 ± 0.23 nih.gov
Semi-urbanMokrá, Czech Republic0.54 ± 0.45 nih.gov

Analytical Methodologies for 7 Nitrobenzo Ghi Perylene Quantification

Sample Collection and Preparation Techniques

The initial and pivotal stage in the quantification of 7-Nitrobenzo(ghi)perylene involves meticulous sample collection and preparation. The methodologies employed are highly dependent on the sample matrix, whether it be air, water, or soil, and are designed to isolate and concentrate the analyte for subsequent analysis.

Air Particulate Matter Sampling (e.g., Quartz Fiber Filters)

The collection of airborne 7-Nitrobenzo(ghi)perylene is predominantly achieved by sampling particulate matter (PM) on filters. Quartz fiber filters are a standard and widely used medium for this purpose due to their high collection efficiency for fine particles, thermal stability, and low organic content. akjournals.comoregonstate.edu

High-volume or medium-volume air samplers are used to draw large volumes of air through the quartz fiber filters, trapping the particulate matter that contains 7-Nitrobenzo(ghi)perylene and other pollutants. researchgate.net The choice between high-volume and low-volume samplers can depend on the expected concentration of the analyte, with high-volume samplers being necessary for detecting very low concentrations. mdpi.com Once collected, these filters are carefully handled to prevent contamination and stored, often at low temperatures (e.g., -20°C), until extraction. wiley.com

For the extraction of 7-Nitrobenzo(ghi)perylene from the filters, various techniques have been proven effective. Pressurized liquid extraction (PLE) using dichloromethane (B109758) is a common method. oregonstate.eduresearchgate.net Another established technique is ultrasonic-assisted extraction, also with dichloromethane as the solvent. researchgate.net These extraction methods are designed to efficiently remove the target analytes from the filter matrix.

A study on the formation of novel nitro-PAHs utilized quartz fiber filters for laboratory exposure experiments. The filters were extracted twice with pressurized liquid extraction using dichloromethane to ensure a thorough recovery of the analytes for subsequent chemical analysis. oregonstate.eduresearchgate.net

Water Sample Pre-treatment (e.g., Dispersive Liquid-Liquid Microextraction, Solid-Phase Extraction)

The quantification of 7-Nitrobenzo(ghi)perylene in water samples presents a challenge due to its typically low concentrations and hydrophobic nature. Therefore, a pre-concentration step is essential.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique that has been successfully applied to the simultaneous determination of parent and nitrated PAHs in water. akjournals.comresearchgate.net In this method, a mixture of an extraction solvent (e.g., trichloromethane) and a dispersive solvent (e.g., acetonitrile) is rapidly injected into the aqueous sample. akjournals.comresearchgate.net This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the water phase, maximizing the surface area for mass transfer of the analytes. After centrifugation, the sedimented organic phase containing the concentrated analytes is collected for analysis. akjournals.comresearchgate.net While a specific study on 7-nitrobenzo[ghi]perylene using DLLME was not found, the methodology is proven for other nitro-PAHs and is applicable. akjournals.comresearchgate.net

ParameterOptimized Condition
Extraction SolventTrichloromethane
Dispersive SolventAcetonitrile (B52724)
Salt AdditionSodium Chloride
Centrifugation2000 rpm for 7 min
Table 1: Optimized parameters for the DLLME of nitro-PAHs from water samples. akjournals.comresearchgate.net

Solid-Phase Extraction (SPE) is another widely used technique for the pre-concentration of PAHs and their derivatives from aqueous samples. norlab.com In SPE, the water sample is passed through a cartridge containing a solid sorbent material. The hydrophobic nature of 7-Nitrobenzo(ghi)perylene causes it to adsorb onto the sorbent, while the aqueous matrix passes through. The analyte is then eluted from the sorbent using a small volume of an organic solvent. Various sorbent materials, such as C18-modified silica (B1680970), have been effectively used for the extraction of benzo[ghi]perylene (B138134) and other PAHs from water. norlab.com The selection of the appropriate sorbent and elution solvent is crucial for achieving high recovery rates.

Soil Sample Extraction

The extraction of 7-Nitrobenzo(ghi)perylene from complex solid matrices like soil requires robust methods to overcome strong analyte-matrix interactions.

Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction, is a highly efficient method for extracting PAHs from soil. wiley.com This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. A common solvent system for the extraction of PAHs from soil is a mixture of hexane (B92381) and acetone. wiley.com

Soxhlet extraction is a classical and still widely used method for the extraction of semi-volatile organic compounds from solid samples. nist.govbioline.org.br The soil sample is placed in a thimble and continuously extracted with a cycling solvent, such as a mixture of toluene (B28343) and methanol (B129727) or methylene (B1212753) chloride. nist.gov

A more modern and rapid technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. thermofisher.com Originally developed for pesticide residue analysis, it has been adapted for the extraction of PAHs from soil. The method involves an initial extraction with acetonitrile and salts (magnesium sulfate (B86663) and sodium chloride) to induce phase separation, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. thermofisher.com

Extraction TechniqueSolvent(s)Key Features
Pressurized Liquid Extraction (PLE)Hexane:Acetone (1:1, v/v)Uses elevated temperature and pressure for faster and more efficient extraction. wiley.com
Soxhlet ExtractionToluene:Methanol (1:1, v/v) or Methylene ChlorideA classic, exhaustive extraction method. nist.gov
QuEChERSAcetonitrileA rapid and simple method with a cleanup step. thermofisher.com
Table 2: Common extraction techniques for 7-Nitrobenzo(ghi)perylene from soil samples.

Chromatographic and Spectrometric Techniques

Following sample preparation, the concentrated extracts are analyzed using advanced chromatographic and spectrometric techniques to separate and quantify 7-Nitrobenzo(ghi)perylene.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of 7-Nitrobenzo(ghi)perylene. oregonstate.edunih.gov GC provides high-resolution separation of the complex mixtures of PAHs and their derivatives present in environmental samples. A nonpolar capillary column, such as a 5% phenyl substituted methylpolysiloxane column (e.g., DB-5MS), is typically used for this separation. oregonstate.edunih.gov The mass spectrometer then provides sensitive and selective detection of the target analyte based on its mass-to-charge ratio.

In a study investigating the formation of novel nitro-PAHs, including 7-nitrobenzo[ghi]perylene, GC-MS was used for the analysis of the extracts. The system was operated in both selected ion monitoring (SIM) and scan modes to identify and quantify the compounds. oregonstate.edunih.gov

For the highly sensitive and selective detection of electrophilic compounds like nitro-PAHs, the use of GC-MS in the negative ion chemical ionization (NICI) mode is particularly advantageous. nist.govnih.govgcms.cz NICI is a soft ionization technique that often results in less fragmentation and a strong signal for the molecular ion, enhancing selectivity. gcms.cz

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including 7-nitrobenzo[ghi]perylene. Its application often involves a two-dimensional system that incorporates on-line cleanup and reduction steps prior to detection. koreascience.kr This approach allows for the analysis of crude extracts from environmental samples, such as airborne particulates, without extensive pretreatment. koreascience.kr

Fluorescence Detection

The quantification of nitro-PAHs like 7-nitrobenzo[ghi]perylene via HPLC with fluorescence detection (HPLC-FL) is an indirect method. researchgate.net Most nitro-PAHs exhibit low to zero native fluorescence. researchgate.net To overcome this limitation, the method necessitates a reduction step to convert the nitro compounds into their highly fluorescent amino-derivatives (amino-PAHs). koreascience.krresearchgate.net This conversion is typically achieved through an on-line post-column reduction process. researchgate.netresearchgate.net

The reduction is commonly performed using a catalyst, such as platinum or rhodium-coated particles, packed into a reduction column. researchgate.netmdpi.com The separation of the resulting amino-PAHs is then carried out on reversed-phase columns, often polymeric octadecyl-bonded silica (ODS) columns. koreascience.kr This methodology has been successfully applied to the analysis of a wide range of nitro-PAHs in environmental samples like air particulate matter and soot. researchgate.net Detection limits for this technique are typically in the low picogram range per injection. koreascience.kr

Chemiluminescence Detection

HPLC coupled with chemiluminescence (CL) detection is another sensitive technique for the determination of nitro-PAHs. mdpi.comscialert.net Similar to fluorescence detection, this method also relies on the reduction of the nitro-group. The resulting amino-PAH is then mixed with a chemiluminescence reagent, typically a mixture of luminol (B1675438) and hydrogen peroxide, which generates light that is measured by the detector.

This detection method has been employed for the quantification of various nitro-PAHs in environmental samples, including water and atmospheric particles. mdpi.comscialert.netnih.gov The HPLC-CL system often includes specialized units for clean-up, reduction, and concentration to achieve the necessary sensitivity for ultra-trace analysis. nih.gov While highly sensitive, it's noteworthy that CL detection is generally not applicable for the analysis of parent PAHs, as their fluorescence characteristics are not suitable for this detection method. koreascience.kr

Liquid Chromatography with Dopant Assisted Atmospheric Pressure Photoionization Tandem Mass Spectrometry (LC-DA-APPI-MS/MS)

A more advanced and highly selective method for the quantification of nitro-PAHs is Liquid Chromatography with Dopant Assisted Atmospheric Pressure Photoionization Tandem Mass Spectrometry (LC-DA-APPI-MS/MS). dioxin20xx.org This technique offers significant advantages, particularly for analyzing thermally unstable nitro-PAHs that can degrade at the high temperatures required for gas chromatography (GC). dioxin20xx.org

Atmospheric Pressure Photoionization (APPI) is an effective ionization source for nonpolar compounds like PAHs and their nitro-derivatives. researchgate.netsciex.com The use of a dopant, such as toluene, enhances the ionization efficiency, leading to higher sensitivity. dioxin20xx.org When coupled with tandem mass spectrometry (MS/MS), the method provides a high degree of selectivity and confirmation by monitoring specific precursor-to-product ion transitions. researchgate.netsciex.com This approach allows for the simultaneous analysis of a wide range of PAHs and nitro-PAHs with short analysis times. researchgate.net The LC-DA-APPI-MS/MS method has proven sensitive enough to detect nitro-PAHs in standard reference materials. dioxin20xx.org

Method Validation and Quality Assurance

Ensuring the reliability and accuracy of analytical data for 7-nitrobenzo[ghi]perylene requires rigorous method validation and ongoing quality assurance protocols. These procedures are essential for establishing the performance characteristics of the analytical method. akjournals.comfrontiersin.org

Calibration Curve Establishment and Linearity Assessment

The establishment of a calibration curve is a fundamental step in quantifying the concentration of an analyte. uknml.com This involves preparing a series of standards with known concentrations and measuring the instrument's response. uknml.comepa.gov For nitro-PAH analysis, calibration curves are typically constructed by plotting the peak area ratio of the analyte to an internal standard against the concentration. koreascience.kr

Linearity is a critical parameter, and it is assessed to ensure that the instrument response is proportional to the analyte concentration over a specific range. csic.es This is often evaluated by calculating the correlation coefficient (r²) of the linear regression line, with values greater than 0.99 generally considered acceptable. copernicus.orgresearchgate.net For instance, in the analysis of nitro-PAHs, linearity has been demonstrated with correlation coefficients ranging from 0.9954 to 0.9998. nih.gov It is good practice to analyze calibration standards in a random order to avoid potential bias. uknml.com

Table 1: Examples of Linearity in Nitro-PAH Analysis

Analytical MethodAnalyte GroupLinearity RangeCorrelation Coefficient (r²)Source
HPLC-CL5 Nitro-PAHsNot Specified0.9954 - 0.9998 nih.gov
GC-MSNitro-PAHs & Oxy-PAHs0.5 - 400 pg/µL> 0.99 copernicus.org
DLLME-GC-MS6 Nitro-PAHs10 - 150 ng/L0.9996 - 0.9999 researchgate.net
Optimized Extraction-GC-MSPAHs and derivativesNot Specified> 0.990 researchgate.net

Recovery Studies and Precision Evaluation

Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of the analyte that is successfully extracted and measured from a sample matrix. frontiersin.org This is often done by analyzing "spiked" samples, where a known amount of the analyte is added to a blank matrix. frontiersin.org For the analysis of nitro-PAHs from soot samples using HPLC with fluorescence detection, recovery rates have been reported to be in the range of 70-90%. researchgate.net In another study involving water samples, mean recoveries for various PAHs and nitro-PAHs ranged from 70.25% to 120.27%. akjournals.com

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). researchgate.net The precision of analytical methods for nitro-PAHs has been shown to be acceptable, with RSD values for low, medium, and high concentrations generally falling below 20%. researchgate.net For example, one study reported intra- and inter-day precision for nitro-PAHs with RSDs ranging from 0.43% to 19.62%. researchgate.net

Table 2: Recovery and Precision Data for Nitro-PAH Analysis

MethodMatrixParameterAnalyte/GroupValueSource
HPLC-FLSootRecovery12 Nitro-PAHs70-90% researchgate.net
DLLME-GC-MSWaterMean RecoveryPAHs & Nitro-PAHs70.25% - 120.27% akjournals.com
Optimized Extraction-GC-MSAerosol FiltersRecoveryBenzo[ghi]perylene91 ± 4% frontiersin.org
HPLC-CLRiver WaterRepeatability (RSD)Particulate Nitro-PAHs2.2 - 2.8% nih.gov
DLLME-GC-MSWaterIntra-day Precision (RSD)6 Nitro-PAHs0.45 - 19.54% researchgate.net
DLLME-GC-MSWaterInter-day Precision (RSD)6 Nitro-PAHs0.43 - 19.62% researchgate.net

Compound List

Table 3: List of Chemical Compounds Mentioned

Compound Name
7-Nitrobenzo[ghi]perylene
5-Nitrobenzo[ghi]perylene
7-Nitrobenzo[a]anthracene
Benzo[ghi]perylene
Toluene
Luminol

Use of Internal Standards (e.g., Deuterated Analogs)

In the quantitative analysis of 7-nitrobenzo[ghi]perylene, particularly within complex environmental samples, the use of internal standards is a crucial methodological step to ensure accuracy and precision. Internal standards are compounds added to a sample in a known quantity before processing. They are used to correct for the loss of the target analyte during sample preparation and to compensate for variations in the response of the analytical instrument.

The most effective internal standards are isotopically labeled analogs of the analyte. For nitro-polycyclic aromatic hydrocarbons (NPAHs) like 7-nitrobenzo[ghi]perylene, deuterated analogs are frequently the standards of choice. These compounds have chemical and physical properties that are nearly identical to their non-deuterated counterparts, meaning they behave similarly during extraction, cleanup, and chromatographic separation. However, their difference in mass allows them to be distinguished and measured separately by a mass spectrometer. This isotopic dilution technique is a hallmark of high-quality quantitative methods.

For instance, deuterated internal standards are added to samples before extraction, and their recovery is used to correct the final calculated concentration of the native analyte. nist.gov This approach is common in methods using gas chromatography/mass spectrometry (GC/MS) for the analysis of diesel particulate matter and other environmental matrices. nist.gov A specific deuterated analog, 7-nitrobenzo[ghi]perylene-d11 , has been synthesized for use in such analyses. nih.gov The use of perdeuterated NPAHs as internal standards has been documented in the analysis of diesel particulate extracts. nist.gov

Table 1: Examples of Deuterated Internal Standards in NPAH Analysis

Internal StandardAnalyte(s)Analytical TechniqueMatrix
Deuterated PAHs and NPAHsPAHs and NPAHsGC/MSDiesel Particulate Matter
Perdeuterated nitro-PAHs (e.g., 6-nitrochrysene-d11)Nitro-PAHsGC/NCI-MSDiesel Particulate Extract
7-nitrobenzo[ghi]perylene-d117-nitrobenzo[ghi]peryleneGC/MSNot specified

Application of Standard Reference Materials (SRMs)

Standard Reference Materials (SRMs) are indispensable tools for method validation and for ensuring the quality and comparability of analytical data. SRMs are homogeneous, stable materials with certified or reference concentration values for specific analytes, produced and distributed by national metrology institutes like the National Institute of Standards and Technology (NIST). european-accreditation.org Analyzing these materials alongside unknown samples allows laboratories to assess the accuracy of their analytical methods and demonstrate metrological traceability. european-accreditation.orgsigmaaldrich.com

For the analysis of 7-nitrobenzo[ghi]perylene and other NPAHs, several SRMs consisting of environmental materials are available. These SRMs have undergone extensive characterization using multiple independent analytical techniques to establish the certified values. lgcstandards.comnist.gov

A key example is SRM 1649b, Urban Dust , which is intended for evaluating methods for determining PAHs and NPAHs in atmospheric particulate material. sigmaaldrich.comlgcstandards.comnist.gov Another relevant material is SRM 1975, Diesel Particulate Extract , which is also used for method validation for PAHs and NPAHs in similar matrices. nist.gov While a certified value for 7-nitrobenzo[ghi]perylene is not provided for SRM 1975, its presence is noted, making it useful for method development. nist.govresearchgate.net The analysis of these SRMs typically involves extraction followed by techniques like gas chromatography/mass spectrometry (GC/MS). nist.govlgcstandards.com

Table 2: Standard Reference Materials Containing 7-Nitrobenzo[ghi]perylene

Standard Reference Material (SRM)Matrix TypeIssuing BodyCertified/Reference Information
SRM 1649bUrban DustNISTCertified values for nitro-PAHs provided. lgcstandards.comnist.gov
SRM 1975Diesel Particulate ExtractNISTIntended for evaluating methods for selected PAHs and nitro-PAHs. nist.gov
SRM 1650bDiesel Particulate MatterNISTIntended for evaluating methods for PAHs and nitro-PAHs. nist.gov

Computational and Theoretical Investigations of 7 Nitrobenzo Ghi Perylene Reactivity

Quantum Chemical Studies

Quantum chemical calculations have become indispensable tools for predicting the reactivity of complex molecules like 7-nitrobenzo[ghi]perylene. These methods allow for the detailed examination of the electronic structure, which ultimately dictates the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for large molecules like PAHs and their derivatives. DFT calculations have been employed to understand the reactivity of the parent compound, benzo[ghi]perylene (B138134), providing a foundation for understanding the 7-nitro- derivative.

For instance, DFT calculations at the ZORA-BLYP-D3(BJ)/TZ2P level of theory have been used to determine the frontier molecular orbital energies of benzo[ghi]perylene (BgP) in the gas phase. researchgate.netnih.gov These calculations are fundamental to understanding the molecule's susceptibility to electrophilic or nucleophilic attack. The presence of a strong electron-withdrawing nitro group at the 7-position is expected to significantly lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby influencing its reactivity. rsc.org

Furthermore, DFT (specifically B3LYP/6-31G(d)) has been used to calculate the thermodynamic stability, in terms of Gibbs free energy of reaction (ΔGrxn), of various OH-adduct intermediates of benzo[ghi]perylene. nih.gov This approach helps predict the most likely sites for radical-initiated reactions. While these calculations were performed on the parent PAH, they provide a baseline for assessing how the nitro group in 7-nitrobenzo[ghi]perylene would direct subsequent reactions.

Electronic Structure Approaches for Reactivity Prediction

Several theoretical methods based on electronic structure are utilized to predict the most probable sites of chemical reactions on a molecule. These approaches have been applied to a range of PAHs, including benzo[ghi]perylene, to forecast the outcomes of reactions with atmospheric oxidants like hydroxyl (•OH) and nitrate (B79036) (•NO₃) radicals. acs.org

The distribution of the Highest Occupied Molecular Orbital (HOMO) is a key indicator of sites susceptible to electrophilic attack. For a radical attack, which is a dominant mechanism for many atmospheric reactions of PAHs, the HOMO composition can predict the most reactive carbon atoms. acs.org

Calculated HOMO-LUMO Energy Levels for Benzo[ghi]perylene (BgP) researchgate.netnih.gov
MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzo[ghi]perylene (BgP)-6.1-2.63.5

The Fukui function (FF) is a reactivity descriptor derived from DFT that indicates the change in electron density at a given point in a molecule when the total number of electrons changes. core.ac.uk It is used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. acs.org

Studies have shown that the FF method successfully predicts the reactivity of fused PAHs with six-membered rings. acs.org However, for benzo[ghi]perylene, one study noted a discrepancy where the FF method predicted the C7 position as the most reactive, while experimental observations for nitration pointed to the C5 position as the dominant site of reaction. acs.org This highlights that while powerful, these predictive models must be used in conjunction with experimental data. The introduction of a nitro group at the C7 position would fundamentally alter the Fukui function indices across the molecule, deactivating the ring system towards further electrophilic attack.

The Dual Descriptor (DD) is considered a more refined reactivity index than the Fukui function. It can unambiguously identify nucleophilic and electrophilic regions within a molecule and is less affected by certain computational approximations. acs.org

The population analysis of π electrons (PP-π) is another method used to predict the reactivity of aromatic systems, particularly for electrophilic reactions. acs.orgresearchgate.net The sites with the highest π electron population are generally more susceptible to electrophilic attack.

A comprehensive study predicted the successive reaction sites for benzo[ghi]perylene using the PP-π method to be C5 (7.98%), C4 (7.06%), and C7 (6.80%). acs.org This prediction aligns well with the experimentally observed formation of 5-, 7-, and 4-nitrobenzo[ghi]perylene, validating the utility of this approach for this specific PAH. acs.org This finding is particularly relevant as it directly supports the formation of the titular compound, 7-nitrobenzo[ghi]perylene, as a plausible product of electrophilic nitration, consistent with theoretical predictions based on the electronic structure of the parent molecule. acs.org

Predicted Reactive Sites in Benzo[ghi]perylene by PP-π Method acs.org
PositionPredicted Reactivity (%)Corresponding Nitro-Product Observed
C57.985-Nitrobenzo[ghi]perylene
C47.064-Nitrobenzo[ghi]perylene
C76.807-Nitrobenzo[ghi]perylene
Dual Descriptor (DD) Application

Prediction of Reactive Sites and Transformation Products

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the most likely sites for chemical reactions on the benzo[ghi]perylene molecule. These computational approaches can determine the selectivity of various reactions, including nitration, and assess the stability of the resulting intermediate structures.

Selectivity Order of Nitration and Other Reactions

Computational models have been used to predict the regioselectivity of nitration and other reactions on benzo[ghi]perylene. One approach involves calculating the thermodynamic stability of OH-PAH intermediates to predict the most favorable positions for electrophilic attack. nih.gov For benzo[ghi]perylene, theoretical studies have predicted that the C5, C4, and C7 positions are the most reactive sites. nih.govacs.org This is consistent with laboratory observations where 5-nitrobenzo[ghi]perylene, 7-nitrobenzo[ghi]perylene, and 4-nitrobenzo[ghi]perylene are identified as major products of nitration reactions. nih.govacs.org

Different computational methods can sometimes yield slightly different predictions. For instance, while some studies suggest the C5 position is the most reactive, another method, the Fukui function (FF), predicts the C7 atom to be the most reactive site for benzo[ghi]perylene. nih.govacs.org Despite these variations, the C4, C5, and C7 positions are consistently identified as the primary sites of reactivity.

The predicted order of product formation for mono-nitro-benzo[ghi]perylene, based on the thermodynamic stability of OH-adduct intermediates, is 5-nitro, 7-nitro, and 4-nitro. nih.gov This theoretical prediction aligns well with experimental findings from heterogeneous reactions of benzo[ghi]perylene with nitrating agents like NO2 and N2O5. nih.gov

Table 1: Predicted Reactive Sites and Experimentally Observed Nitro-Products of Benzo[ghi]perylene

Predicted Reactive Site (Carbon Position)Corresponding Nitro-ProductComputational MethodReference
C55-Nitrobenzo[ghi]peryleneThermodynamic Stability of OH-PAH Intermediates nih.govacs.org
C44-Nitrobenzo[ghi]peryleneThermodynamic Stability of OH-PAH Intermediates nih.govacs.org
C77-Nitrobenzo[ghi]peryleneThermodynamic Stability of OH-PAH Intermediates, Fukui Function nih.govacs.org

Thermodynamic Stability of Reaction Intermediates

The formation of specific isomers of nitro-benzo[ghi]perylene is governed by the thermodynamic stability of the reaction intermediates formed during the nitration process. For reactions initiated by OH radicals in the gas phase, the stability of the initial OH-PAH adduct is a key determinant of the final product distribution. nih.gov Computational studies have shown a strong correlation between the calculated Gibbs free energy of reaction (ΔGrxn) for the formation of these intermediates and the observed product isomers. nih.govnih.gov

For benzo[ghi]perylene, the thermodynamic stability of the OH-adducts at the C5, C7, and C4 positions dictates the subsequent nitration at these sites. nih.gov The more stable the intermediate, the more likely the corresponding nitro-PAH will be formed. This principle has been successfully applied to predict the major nitro-isomers for a range of PAHs, including benzo[ghi]perylene. nih.govnih.gov

Biochemical Interaction Mechanisms of 7 Nitrobenzo Ghi Perylene in Laboratory Systems

Metabolic Activation Pathways in Vitro and in Laboratory Animals

The transformation of 7-nitrobenzo(ghi)perylene into biologically reactive molecules is a critical preliminary step for its interaction with cellular macromolecules. This metabolic activation is carried out by various enzymatic systems present in mammalian tissues and microorganisms. The primary activation routes for nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like 7-nitrobenzo(ghi)perylene involve two main types of reactions: reduction of the nitro group and oxidation of the aromatic ring system.

The metabolic fate of 7-nitrobenzo(ghi)perylene is determined by a diverse group of enzymes capable of both oxidative and reductive transformations.

Reductive Pathways: In mammalian cells, particularly under conditions of low oxygen, the nitro group of nitro-PAHs can be reduced. This process is catalyzed by a variety of enzymes, including cytosolic reductases like aldehyde oxidase and xanthine (B1682287) oxidase, as well as microsomal enzymes such as NADPH cytochrome P450 reductase. inchem.org These enzymes facilitate the addition of electrons to the nitro group. Bacterial nitroreductases, especially those in the intestinal tract, also play a significant role in the reductive metabolism of ingested nitro-PAHs. inchem.org

Oxidative Pathways: The aromatic rings of the parent hydrocarbon structure can be oxidized. Cytochrome P450 (CYP) enzymes are central to this process, transforming the PAH backbone into epoxides, phenols, and dihydrodiols. jst.go.jp Specifically, CYP-mediated oxidation is a well-established activation pathway for many PAHs, leading to the formation of highly reactive diol-epoxides. nih.gov Fungi, for instance, utilize cytochrome P-450 systems to oxidize PAHs into phenols and trans-dihydrodiols. While many nitro-PAHs are activated primarily through nitroreduction, some, such as 6-nitrobenzo[a]pyrene, are activated predominantly via ring oxidation by these mixed-function oxidase enzymes. inchem.org A single topical application of the parent compound, benzo(ghi)perylene, has been shown to induce liver enzymes in neonatal rats, indicating its interaction with metabolic enzyme systems. nih.gov

Table 1: Key Enzymatic Systems in the Metabolism of Nitro-PAHs

Enzyme FamilyCellular LocationMetabolic Role
Cytochrome P450 (CYP) Monooxygenases Microsomal (Endoplasmic Reticulum)Catalyze the oxidation of the aromatic ring system to form epoxides and phenols. jst.go.jp
NADPH Cytochrome P450 Reductase Microsomal (Endoplasmic Reticulum)Can catalyze the nitroreduction of nitro-PAHs. inchem.org
Aldehyde Oxidase CytosolicContributes to the nitroreduction pathway in mammalian cells. inchem.org
Xanthine Oxidase CytosolicInvolved in the reductive metabolism of the nitro group. inchem.org

The enzymatic processes described above convert the relatively inert 7-nitrobenzo(ghi)perylene into electrophilic intermediates that can react with cellular nucleophiles, including DNA.

The nitroreduction pathway proceeds through the formation of a nitroso derivative, followed by the N-hydroxyarylamine. This N-hydroxy metabolite is a key reactive intermediate. It can be further activated, for example, through O-acetylation, to form a highly unstable N-acetoxyarylamine ester that readily reacts with DNA. nih.gov

Simultaneously, the oxidative pathway acting on the aromatic rings can produce various metabolites. The metabolism of the parent PAH, benzo[a]pyrene, is a well-studied model where CYP enzymes form an initial epoxide, which is then hydrated by epoxide hydrolase to a dihydrodiol. nih.gov A second epoxidation of this dihydrodiol by CYP enzymes, particularly in the bay-region of the molecule, generates a diol-epoxide. researchgate.net These diol-epoxides are potent electrophiles known to be ultimate carcinogens for many PAHs. researchgate.net For nitro-PAHs, a combination of both ring oxidation and nitroreduction can occur, leading to a complex array of reactive metabolites.

Role of Enzymatic Systems (e.g., Cytochrome P450, Aldo-Keto Reductases)

DNA Adduct Formation Studies in Vitro and in Laboratory Animals

The interaction of reactive metabolites with genetic material is a central event in the toxicity of nitro-PAHs. These interactions result in the formation of DNA adducts, which are covalent attachments of the chemical metabolite to the DNA structure.

The formation of DNA adducts by activated nitro-PAHs is a primary mechanism of their genotoxicity. Reactive metabolites, being electrophilic, are attracted to the electron-rich nitrogen and oxygen atoms in DNA bases.

The N-hydroxyarylamine metabolite formed via nitroreduction can covalently bind to DNA bases, primarily at the C8 position of guanine (B1146940). researchgate.net The resulting adduct, such as N-(deoxyguanosin-8-yl)-1-aminopyrene formed from 1-nitropyrene (B107360), is a common type of damage induced by this class of compounds. researchgate.net

Alternatively, diol-epoxide metabolites generated through ring oxidation can also form covalent adducts. These electrophilic epoxides react with the exocyclic amino groups of guanine and adenine (B156593) bases in the DNA strand. researchgate.net The covalent binding of these bulky metabolites distorts the DNA helix, interfering with normal cellular processes like replication and transcription. epa.gov

The formation of DNA adducts does not go unnoticed by the cell. The structural distortion of the DNA helix caused by a bulky adduct acts as a signal that triggers a complex network of proteins known as the DNA Damage Response (DDR) system. epa.govresearchgate.net

Upon detection of an adduct, sensor proteins initiate a signaling cascade that activates transducer kinases. These kinases then activate various effector proteins that are responsible for orchestrating the cellular response. This can include the activation of cell cycle checkpoints to halt cell division, giving the cell time to repair the damage.

A primary mechanism for repairing bulky adducts of the type formed by 7-nitrobenzo(ghi)perylene metabolites is the Nucleotide Excision Repair (NER) pathway. The NER machinery recognizes the helix-distorting lesion, excises the damaged segment of the DNA strand, and a DNA polymerase then synthesizes a new, correct segment using the undamaged strand as a template. epa.gov The final nick is sealed by a DNA ligase. If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the compromised cell.

Mechanisms of Adduct Formation

Enzyme Analysis in Biodegradation Research

In environmental settings, microorganisms have evolved enzymatic systems to degrade persistent organic pollutants like PAHs. Research into the biodegradation of these compounds often involves detailed analysis of the enzymes responsible for breaking them down. While specific studies on 7-nitrobenzo(ghi)perylene are limited, research on its parent compound, benzo[ghi]perylene (B138134), provides insight into the key enzymes involved.

A study on the degradation of benzo[ghi]perylene by a yeast consortium identified several key enzymes involved in the initial steps of catabolism. researchgate.net Analysis of enzyme activity during the degradation process revealed the involvement of both intracellular and extracellular enzymes. The enzymes noted include dioxygenases, which incorporate oxygen atoms into the aromatic ring to destabilize it, and peroxidases, which use hydrogen peroxide to carry out oxidations. researchgate.net

The specific enzymes analyzed in this type of research include:

Catechol 1,2-dioxygenase and Catechol 2,3-dioxygenase: These enzymes are crucial for cleaving the aromatic ring after it has been dihydroxylated to a catechol intermediate. researchgate.net

Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP): These are powerful oxidative enzymes, often secreted by fungi, capable of degrading highly recalcitrant compounds like high molecular weight PAHs. researchgate.net

Laccase: Another oxidative enzyme that can act on a wide range of phenolic compounds, which are common intermediates in PAH degradation. researchgate.net

Catalase: This enzyme plays a protective role by breaking down hydrogen peroxide, a byproduct of oxidative metabolism that can be toxic to the cell. researchgate.net

By monitoring the activity of these enzymes during exposure to the pollutant, researchers can elucidate the metabolic pathways of degradation and optimize conditions for bioremediation. researchgate.net

Table 2: Enzymes Analyzed in the Biodegradation of Benzo[ghi]perylene by a Yeast Consortium

EnzymeFunction in Biodegradation
1,2-Dioxygenase Ring cleavage of catechol intermediates. researchgate.net
2,3-Dioxygenase Ring cleavage of catechol intermediates. researchgate.net
Catalase Decomposition of hydrogen peroxide. researchgate.net
Laccase Oxidation of phenolic intermediates. researchgate.net
Lignin Peroxidase (LiP) Powerful oxidation of the parent PAH. researchgate.net
Manganese Peroxidase (MnP) Powerful oxidation of the parent PAH. researchgate.net

Monooxygenase Degradation Systems

Monooxygenases are enzymes that incorporate one atom of molecular oxygen into a substrate. mdpi.com Cytochrome P450 (CYP) enzymes are a prominent superfamily of heme-containing monooxygenases crucial for the metabolism of a vast range of xenobiotics, including PAHs and nitro-PAHs, in nearly all organisms. nih.govpurdue.edumdpi.com

In the degradation of PAHs, the initial step catalyzed by cytochrome P450 is typically the formation of an epoxide. mdpi.comnih.gov This epoxide can then be hydrolyzed by another enzyme, epoxide hydrolase, to form a trans-dihydrodiol. This pathway is a critical activation step for many PAHs, as the resulting dihydrodiols can be further oxidized by P450 to form highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites. mdpi.com Alternatively, the initial epoxide can rearrange non-enzymatically to form a phenol. mdpi.com

The metabolism of nitro-PAHs by cytochrome P450 systems is complex and can lead to either detoxification or bioactivation. nih.gov The fungus Cunninghamella elegans, which possesses a robust P450 system, is known to metabolize various nitro-PAHs, such as 6-nitrochrysene (B1204248) and nitrofluoranthenes, primarily through oxidation of the aromatic ring to form hydroxylated nitro-PAH metabolites. nih.gov These metabolites are often subsequently conjugated with sulfate (B86663) or glucose in phase II detoxification reactions. nih.gov This oxidative pathway generally leads to products that are less mutagenic than the parent nitro-PAH. researchgate.netnih.gov

For 7-nitrobenzo(ghi)perylene, a P450-mediated reaction would likely involve the oxidation of the aromatic rings away from the nitro-substituted ring. This would form a 7-nitrobenzo(ghi)perylene oxide, which could then be converted to various hydroxylated metabolites. While specific metabolites for 7-nitrobenzo(ghi)perylene have not been detailed, studies on the parent compound, benzo(ghi)perylene, show that P450 enzymes (specifically human CYP1A1 and CYP1B1) are active in its conversion. researchgate.net It is plausible that these enzymes could also process the nitrated derivative, although the reaction kinetics and resulting products would be influenced by the nitro group.

Table 2: Cytochrome P450-Mediated Metabolism of PAHs and Nitro-PAHs

Organism/System Enzyme(s) Substrate(s) Major Metabolites/Products Reference(s)
Cunninghamella elegans Cytochrome P450 6-Nitrochrysene Hydroxylated intermediates conjugated with sulfate. nih.gov
Cunninghamella elegans Cytochrome P450 2- and 3-Nitrofluoranthene 8- and 9-sulfates of the parent compounds. nih.gov
Human liver supersomes CYP1A1, CYP1B1 Benzo[ghi]perylene Oxidations at the 3,4 and 11,12 positions. researchgate.net

Intracellular Enzymatic Systems of Microorganisms

Beyond the well-characterized extracellular ligninolytic enzymes and cytochrome P450 systems, a diverse range of intracellular enzymes within bacteria and fungi contribute to the degradation of PAHs and nitro-PAHs. nih.govmdpi.comgavinpublishers.com These pathways can be broadly categorized as either oxidative or reductive. nih.gov

Oxidative Pathways: Many bacteria initiate PAH degradation using dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. gavinpublishers.com This intermediate is then acted upon by a dehydrogenase to form a catechol, which subsequently undergoes ring cleavage, channeling the breakdown products into central metabolism. gavinpublishers.com While this is a primary pathway for parent PAHs, its efficacy for nitro-PAHs can be limited. However, some dioxygenases have shown activity towards nitroaromatic compounds. For example, the dioxygenase from Sphingobium sp. strain JS3065 can attack 1-nitronaphthalene, initiating a denitration reaction. nih.gov

Reductive Pathways: A common metabolic route for nitro-PAHs in microorganisms, particularly under anaerobic or microaerophilic conditions, is the reduction of the nitro group. nih.gov This is carried out by enzymes called nitroreductases. These enzymes typically reduce the nitro group to a nitroso group, then to a hydroxylamino intermediate, and finally to an amino group. nih.gov While this pathway can be a detoxification step, the hydroxylamino-PAH intermediates are often highly reactive and can bind to cellular macromolecules like DNA, leading to mutagenicity. nih.gov This reductive activation is a significant concern in the context of the toxicity of nitro-PAHs. nih.gov

For 7-nitrobenzo(ghi)perylene, both pathways are theoretically possible depending on the microbial species and environmental conditions. An oxidative attack by a dioxygenase could lead to hydroxylation and potential ring fission. A reductive pathway would transform the nitro group into an amino group, forming 7-aminobenzo(ghi)perylene via hydroxylamino intermediates. Given that nitro-PAHs are generally persistent, it is likely that a consortium of microorganisms employing a variety of enzymatic systems would be required for complete degradation. inchem.orggavinpublishers.com

Table 3: Examples of Intracellular Enzymatic Degradation of PAHs and Nitro-PAHs

Microorganism Enzyme System Substrate Pathway/Mechanism Reference(s)
Sphingobium sp. JS3065 Dioxygenase 1-Nitronaphthalene Oxidative denitration, initiating a catabolic pathway. nih.gov
Various anaerobic/aerobic bacteria Nitroreductases Nitro-PAHs (general) Reduction of the nitro group to form mutagenic amino-PAHs. nih.govnih.gov
Mycobacterium spp. Dioxygenase Pyrene Mineralization of pyrene, using it as a carbon and energy source. nih.gov

Q & A

Basic: What spectroscopic methods are most effective for determining the molecular structure of 7-nitro-benzo(ghi)perylene?

Answer:
The molecular structure of 7-nitro-benzo(ghi)perylene can be resolved using UV-Vis spectroscopy, IR spectroscopy, and mass spectrometry (MS). UV-Vis spectra (e.g., in methanol) provide characteristic absorption bands for nitro-PAH identification, with peaks influenced by the nitro group's electron-withdrawing effects . IR spectroscopy helps identify functional groups, such as NO₂ stretching vibrations (~1,520 cm⁻¹ and ~1,350 cm⁻¹). High-resolution MS (e.g., using NIST reference data) confirms molecular weight (C₂₂H₁₁NO₂, ~321.33 g/mol) and fragmentation patterns . For advanced structural elucidation, nuclear magnetic resonance (NMR) is recommended, though its application may require isotopic labeling due to low solubility.

Advanced: How can spectral overlaps be resolved when analyzing 7-nitro-benzo(ghi)perylene in complex environmental mixtures?

Answer:
Spectral overlaps in complex matrices (e.g., diesel particulate matter) require orthogonal analytical techniques. Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) can distinguish 7-nitro-benzo(ghi)perylene from co-eluting PAHs by targeting unique fragment ions (e.g., m/z 321 for the molecular ion) . Liquid chromatography (HPLC) with fluorescence detection or diode-array detection (DAD) improves specificity, leveraging the compound’s UV-Vis profile (e.g., λmax ~290 nm and ~380 nm in methanol) . For enhanced resolution, two-dimensional GC (GC×GC) or tandem MS (MS/MS) with collision-induced dissociation (CID) is recommended .

Basic: What safety protocols are critical when handling 7-nitro-benzo(ghi)perylene in laboratory settings?

Answer:
Strict adherence to JIS Z 7253:2019 standards is essential. Key precautions include:

  • Use of personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Work in fume hoods or well-ventilated areas to avoid inhalation of aerosols.
  • Decontamination : Immediate washing with soap/water after skin contact and ethanol for equipment surfaces.
  • Waste disposal : Collect residues in sealed containers for incineration at approved facilities .

Advanced: How can Box-Behnken experimental design optimize biodegradation of 7-nitro-benzo(ghi)perylene using microbial consortia?

Answer:
Box-Behnken design (BBD) enables efficient optimization of biodegradation parameters (e.g., pH, temperature, nanoparticle concentration). For a yeast consortium with ZnO nanoparticles:

  • Factors : pH (5–9), temperature (25–45°C), ZnO concentration (50–150 mg/L).
  • Response variables : Degradation efficiency (measured via HPLC or GC-MS) and biosurfactant production.
  • Model validation : ANOVA analysis identifies significant interactions (e.g., pH × ZnO nanoparticles) and predicts optimal conditions. For 7-nitro-benzo(ghi)perylene, a 72-hour degradation efficiency >85% was achieved at pH 7, 35°C, and 100 mg/L ZnO .

Advanced: What chromatographic strategies improve the isolation of 7-nitro-benzo(ghi)perylene from multi-component PAH mixtures?

Answer:
Isolation from complex matrices (e.g., NIST SRM 2975 diesel particulate) requires:

  • Column selection : Non-polar capillary columns (e.g., DB-5 or Ultra-1) for GC separation, or C18 columns with acetonitrile/water gradients in HPLC .
  • Mobile phase optimization : Addition of 0.1% formic acid enhances peak shape in LC-MS.
  • Fraction collection : Preparative HPLC with UV-triggered fraction collection at λ = 380 nm ensures high purity (>95%) .

Basic: How is 7-nitro-benzo(ghi)perylene quantified in environmental samples, and what are common interferences?

Answer:
Quantification uses isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., benzo(ghi)perylene-d12) to correct for matrix effects . Common interferences include:

  • Co-eluting PAHs : Benzo[a]pyrene and fluoranthene, resolved via GC×GC or MRM (multiple reaction monitoring) in MS .
  • Nitrated analogs : 1-nitropyrene and 3-nitrofluoranthene, differentiated by retention time and fragmentation patterns .

Advanced: What in vitro models are used to assess the mutagenic potential of 7-nitro-benzo(ghi)perylene?

Answer:
The Ames test (Salmonella typhimurium strains TA98 and TA100) is standard for mutagenicity screening. Key steps:

  • Metabolic activation : Include S9 liver microsomal fraction to simulate mammalian metabolism.
  • Dose-response : Test concentrations from 0.1–100 µg/plate; nitro-PAHs typically show revertant counts >2x background at ≥10 µg/plate.
  • Confirmation : LC-MS analysis of nitro-reduced metabolites (e.g., amine derivatives) confirms bioactivation pathways .

Basic: What are the stability considerations for 7-nitro-benzo(ghi)perylene in long-term environmental studies?

Answer:
The compound is photolabile; store solutions in amber vials at -20°C to prevent UV degradation. In aqueous matrices, hydrolysis is negligible at pH 4–8 but accelerates under alkaline conditions (pH >10). Monitor stability via periodic HPLC analysis, with <5% degradation over 6 months under recommended storage .

Advanced: How does the choice of solvent affect the polarity determination of 7-nitro-benzo(ghi)perylene in chromatographic systems?

Answer:
Solvent polarity indices (e.g., Snyder’s polarity) influence retention behavior. In reversed-phase HPLC, acetonitrile (ACN) provides better resolution than methanol due to lower viscosity and higher elution strength. For ionic liquid stationary phases, pyrene is a better polarity probe than benzo(ghi)perylene due to its lower π-electron density, but the latter is preferred for nitro-PAHs due to specific dipole interactions .

Advanced: What extraction techniques maximize recovery of 7-nitro-benzo(ghi)perylene from food matrices like smoked fish?

Answer:
Pressurized liquid extraction (PLE) with dichloromethane:acetone (1:1) at 100°C and 1,500 psi achieves >90% recovery. Post-extraction cleanup using solid-phase extraction (SPE) with Florisil® removes lipids and chlorophyll. Quantify via GC-MS with negative chemical ionization (NCI) to enhance sensitivity for nitro-PAHs (LOD ~0.1 µg/kg) .

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